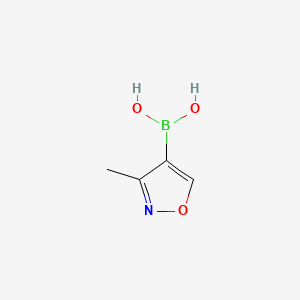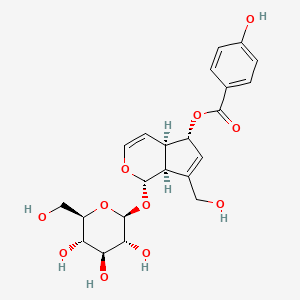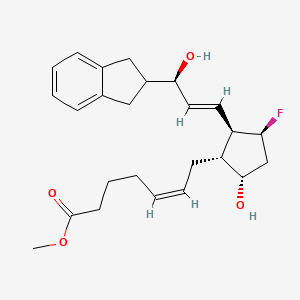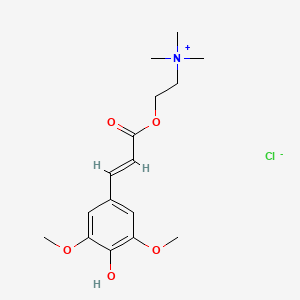
1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)-
Vue d'ensemble
Description
“1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)-” is a unique heterocyclic compound. It is part of the 1,2,4-triazole-containing scaffolds which are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds has been achieved using 3-amino-1,2,4-triazole . The reaction of 3-amino-1,2,4-triazoles with cinnamaldehyde proceeds in two directions, resulting in 5-[N-(3-phenylpropenylideneamino)]-1H-1,2,4-triazoles . A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has also been reported .Molecular Structure Analysis
The molecular formula of “1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)-” is C4H5N3O2. It has an average mass of 127.101 Da and a monoisotopic mass of 127.038177 Da .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group .Applications De Recherche Scientifique
Novel Triazole Derivatives and Their Applications
Triazoles, including 1H-1,2,4-triazole derivatives, have been extensively studied for their diverse biological activities. The interest in triazoles stems from their structural versatility, which allows for a wide range of applications in drug development and beyond. Recent patents have highlighted new triazole compounds with potential therapeutic uses, reflecting ongoing innovation in this area (Ferreira et al., 2013).
Antimicrobial and Antifungal Activities
1,2,4-Triazole derivatives have demonstrated significant antimicrobial and antifungal properties, making them a focal point for new antimicrobial agent development. These compounds' mechanisms include disrupting microbial and fungal cell wall synthesis, inhibiting essential enzymes, and interfering with DNA replication. The breadth of antimicrobial activity includes efficacy against resistant strains, underscoring the importance of triazoles in addressing drug resistance challenges (Ohloblina, 2022).
Antioxidant Properties
Triazole derivatives, particularly those with thione substitutions, exhibit notable antioxidant and antiradical activities. These properties suggest potential therapeutic applications in conditions associated with oxidative stress and free radical damage. Comparisons with biogenic amino acids like cysteine highlight the biochemical relevance of triazoles in medicinal chemistry (Kaplaushenko, 2019).
Applications in Agriculture and Industry
Triazoles also find applications in agriculture and industry, particularly in the synthesis of agrochemicals, dyes, and corrosion inhibitors. Their role in producing high-energy materials and as precursors in the synthesis of complex organic molecules showcases the versatility and economic significance of triazoles in various sectors (Nazarov et al., 2021).
Proton-Conducting Polymeric Membranes
Recent advancements in material science have highlighted the use of 1,2,4-triazole derivatives in developing proton-conducting polymeric membranes for fuel cells. These materials offer improved thermal stability, mechanical strength, and ionic conductivity, promising advancements in energy technologies (Prozorova & Pozdnyakov, 2023).
Anticancer Research
1,2,4-Triazole-containing hybrids have been explored for their anticancer potential, demonstrating mechanisms such as DNA gyrase inhibition and interference with cellular signaling pathways. The development of triazole hybrids aims to enhance efficacy and reduce side effects in cancer therapy (Xu, Zhao, & Liu, 2019).
Antiepileptic Potential
Research has also identified 1,2,4-triazole groups as promising for antiepileptic and anticonvulsant drug development. Their structural characteristics and bioactivities suggest significant potential for new treatments for epilepsy and related neurological conditions (Wang & Liu, 2021).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various cellular targets .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially including modulation of enzyme activity, interaction with cellular receptors, or alteration of cellular signaling pathways .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in cellular metabolism and signal transduction .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic potential .
Result of Action
Compounds with similar structures have been found to exert a variety of effects at the molecular and cellular levels, potentially influencing cellular growth, differentiation, and survival .
Action Environment
The action, efficacy, and stability of 2-(5-(1-aminoethyl)-4H-1,2,4-triazol-3-yl)acetic acid can be influenced by a variety of environmental factors. These may include the pH and temperature of the surrounding environment, the presence of other molecules or ions, and the specific cellular or tissue context in which the compound is acting .
Safety and Hazards
While specific safety and hazard information for “1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)-” is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
Orientations Futures
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research is stimulated to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
Propriétés
IUPAC Name |
2-[3-(1-aminoethyl)-1H-1,2,4-triazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-3(7)6-8-4(9-10-6)2-5(11)12/h3H,2,7H2,1H3,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWFEFUSFJUUIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=N1)CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660451 | |
| Record name | [3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,4-Triazole-3-acetic acid, 5-(1-aminoethyl)- | |
CAS RN |
951625-86-8 | |
| Record name | 5-(1-Aminoethyl)-1H-1,2,4-triazole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951625-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2R,3S,5R)-5-[2-Amino-7-[(3R,4R,5R,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl]-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B569426.png)
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B569429.png)

![1H-3,7-Methano[1,2]diazeto[3,4-f]benzimidazole](/img/structure/B569432.png)
![2-(Pyridin-4-YL)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B569434.png)


![1-[(1S)-cyclohex-2-en-1-yl]ethanone](/img/structure/B569438.png)

